molecular formula C6H7BrIN B1253812 2-Bromo-1-methylpyridin-1-ium iodide CAS No. 52693-56-8

2-Bromo-1-methylpyridin-1-ium iodide

Cat. No.: B1253812
CAS No.: 52693-56-8
M. Wt: 299.93 g/mol
InChI Key: DVAZKUDTZUIOQK-UHFFFAOYSA-M
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Description

2-Bromo-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C₆H₇BrIN. It is a pyridinium salt where the pyridine ring is substituted with a bromine atom at the second position and a methyl group at the nitrogen atom. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methylpyridin-1-ium iodide can be synthesized through the reaction of 2-bromopyridine with methyl iodide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

2-Bromo-1-methylpyridin-1-ium iodide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methylpyridin-1-ium iodide involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in electrophilic substitution reactions, while the methyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-methylpyridin-1-ium iodide is unique due to its specific combination of bromine and iodide, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-bromo-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAZKUDTZUIOQK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1Br.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481644
Record name Pyridinium, 2-bromo-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52693-56-8
Record name Pyridinium, 2-bromo-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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